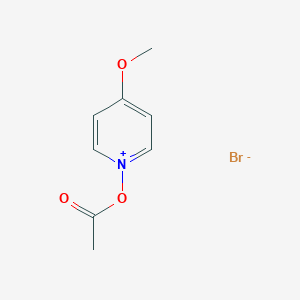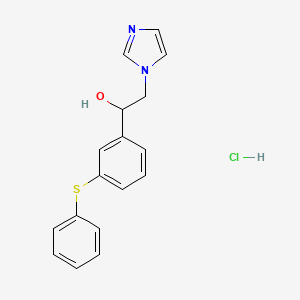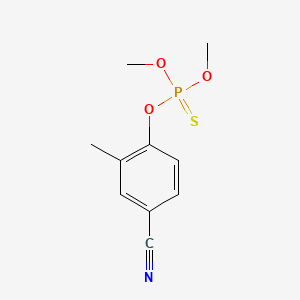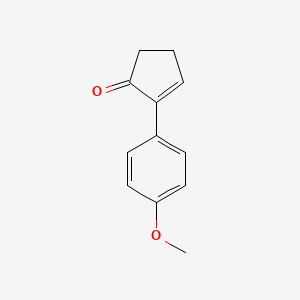![molecular formula C30H34N4O5S2 B14452391 4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) CAS No. 73603-70-0](/img/structure/B14452391.png)
4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dimethylamino groups and sulfonamide functionalities, which contribute to its diverse reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with benzene-1-sulfonamide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are often employed to purify the compound and remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The presence of dimethylamino groups enhances its ability to interact with biological molecules, making it a potent inhibitor in certain contexts.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Dimethyldiphenyl ether
- 4,4’-Dicarboxydiphenyl ether
- 4,4’-Sulfonyldibenzoic acid
Uniqueness
Compared to similar compounds, 4,4’-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide) stands out due to its unique combination of dimethylamino and sulfonamide groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propiedades
Número CAS |
73603-70-0 |
|---|---|
Fórmula molecular |
C30H34N4O5S2 |
Peso molecular |
594.7 g/mol |
Nombre IUPAC |
N-[[4-(dimethylamino)phenyl]methyl]-4-[4-[[4-(dimethylamino)phenyl]methylsulfamoyl]phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C30H34N4O5S2/c1-33(2)25-9-5-23(6-10-25)21-31-40(35,36)29-17-13-27(14-18-29)39-28-15-19-30(20-16-28)41(37,38)32-22-24-7-11-26(12-8-24)34(3)4/h5-20,31-32H,21-22H2,1-4H3 |
Clave InChI |
YSCZQSSHTGVESP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B14452309.png)
![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)
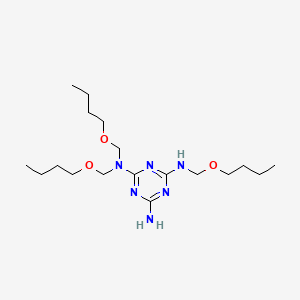


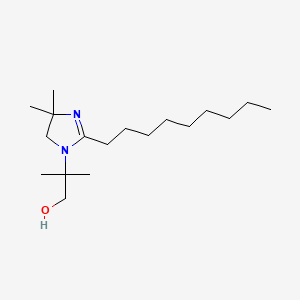
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one](/img/structure/B14452344.png)
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)

